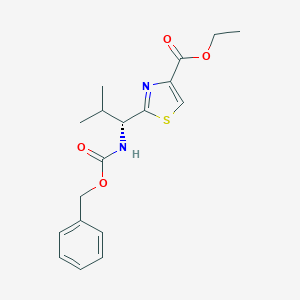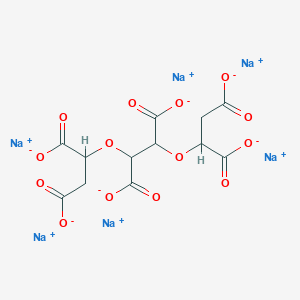
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 is a peptide that has been studied extensively for its potential therapeutic applications. This peptide has been found to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and cancer cells, leading to cell death. In addition, it may also work by inhibiting inflammatory mediators and reducing inflammation.
Biochemical and Physiological Effects:
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 has been found to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial, anticancer, and anti-inflammatory effects, as mentioned above. In addition, it has been found to have antioxidant activity and may be useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria, including drug-resistant strains. In addition, it has been found to have anticancer and anti-inflammatory activity, making it a potential therapeutic agent for these diseases. However, one of the limitations of using H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity.
Direcciones Futuras
There are several future directions for research on H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2. One direction is to further investigate its mechanism of action and identify the specific targets of the peptide. Another direction is to optimize its synthesis and develop more efficient methods for large-scale production. In addition, further studies are needed to determine its potential toxicity and to develop strategies to minimize toxicity. Finally, clinical trials are needed to determine its efficacy and safety in humans.
Métodos De Síntesis
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the synthesis of peptides in solution. Both methods have been used successfully to synthesize H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2.
Aplicaciones Científicas De Investigación
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 has been studied extensively for its potential therapeutic applications. It has been found to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In addition, it has been found to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Furthermore, it has been found to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
125139-68-6 |
|---|---|
Nombre del producto |
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 |
Fórmula molecular |
C108H161N39O21S4 |
Peso molecular |
2470 g/mol |
Nombre IUPAC |
(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-7,24,39-tris(3-carbamimidamidopropyl)-27,33,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |
InChI |
InChI=1S/C108H161N39O21S4/c1-57(2)85-102(168)146-83-56-172-171-54-81(144-93(159)75(47-59-27-33-63(148)34-28-59)132-84(151)52-131-88(154)70(23-12-42-126-105(116)117)135-94(160)77(141-101(83)167)48-60-29-35-64(149)36-30-60)99(165)140-78(49-61-31-37-65(150)38-32-61)96(162)137-73(25-14-44-128-107(120)121)89(155)136-71(21-8-9-39-109)91(157)143-80(98(164)133-69(86(111)152)22-11-41-125-104(114)115)53-169-170-55-82(100(166)139-76(46-58-16-4-3-5-17-58)95(161)138-74(92(158)147-85)26-15-45-129-108(122)123)145-97(163)79(50-62-51-130-68-20-7-6-18-66(62)68)142-90(156)72(24-13-43-127-106(118)119)134-87(153)67(110)19-10-40-124-103(112)113/h3-7,16-18,20,27-38,51,57,67,69-83,85,130,148-150H,8-15,19,21-26,39-50,52-56,109-110H2,1-2H3,(H2,111,152)(H,131,154)(H,132,151)(H,133,164)(H,134,153)(H,135,160)(H,136,155)(H,137,162)(H,138,161)(H,139,166)(H,140,165)(H,141,167)(H,142,156)(H,143,157)(H,144,159)(H,145,163)(H,146,168)(H,147,158)(H4,112,113,124)(H4,114,115,125)(H4,116,117,126)(H4,118,119,127)(H4,120,121,128)(H4,122,123,129)/t67-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,85-/m0/s1 |
Clave InChI |
WISHQAFOFDHCQA-MTHDQZMLSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=C(C=C8)O |
SMILES |
CC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=C(C=C8)O |
SMILES canónico |
CC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=C(C=C8)O |
Secuencia |
RRWCFRVCYRGYCYRKCR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
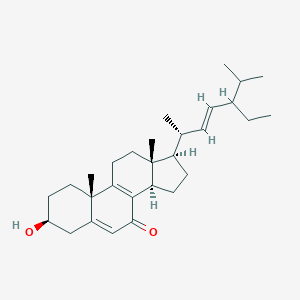
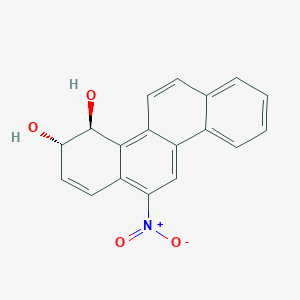
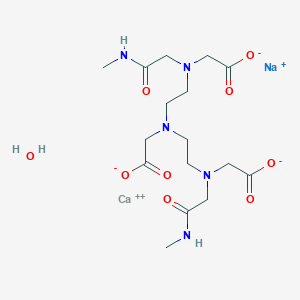
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)
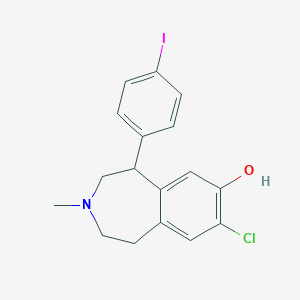
![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)
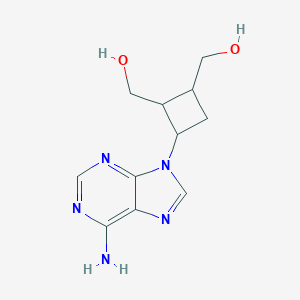
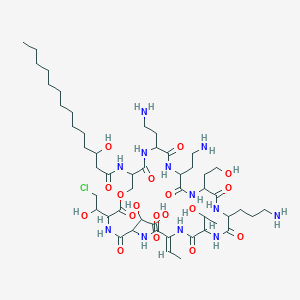

![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
